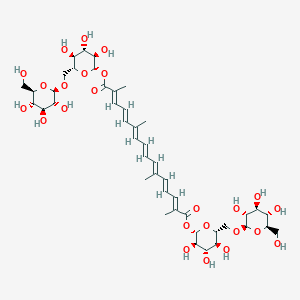
Octanedioic acid-carboxy-14C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanedioic acid, also known as Suberic acid, is a dicarboxylic acid with the formula C8H14O4 . It is a colorless crystalline solid used in drug syntheses and plastics manufacture . The name is derived from the Latin word ‘suber’ which means cork .
Molecular Structure Analysis
The molecular structure of Octanedioic acid consists of a chain of 8 carbon atoms with carboxyl groups at both ends . The molecular formula is C8H14O4 .Chemical Reactions Analysis
While specific chemical reactions involving Octanedioic acid-carboxy-14C are not detailed in the sources I have access to, a study has been conducted analyzing dicarboxylic acids, including octanedioic acid, using time-of-flight secondary ions mass spectrometry .Physical And Chemical Properties Analysis
Octanedioic acid has a molar mass of 174.196 g/mol and a density of 1.272 g/cm3 . It has a melting point of 141-144°C and a boiling point of 230°C . It is soluble in water, with a solubility of 2.46 g/L .Safety And Hazards
Octanedioic acid is known to cause serious eye irritation . Safety measures include washing skin thoroughly after handling and wearing eye/face protection . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1,8-14C2)octanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i7+2,8+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-SHGRYJKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC[14C](=O)O)CC[14C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanedioic acid-carboxy-14C | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)